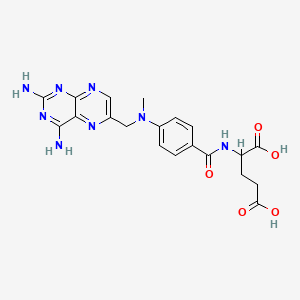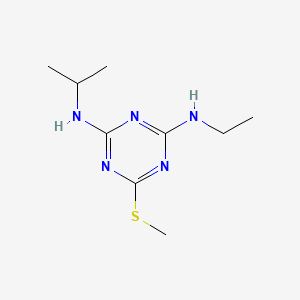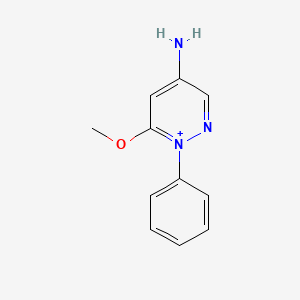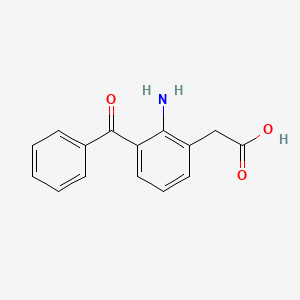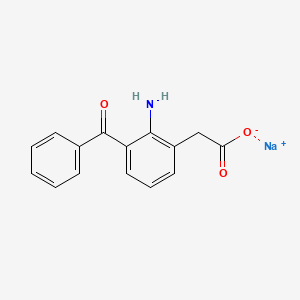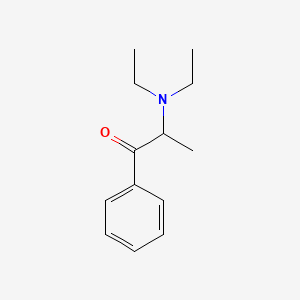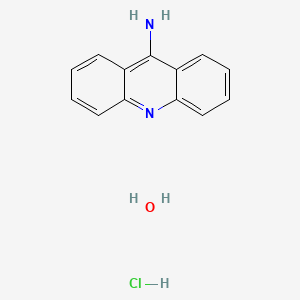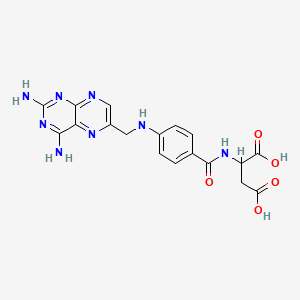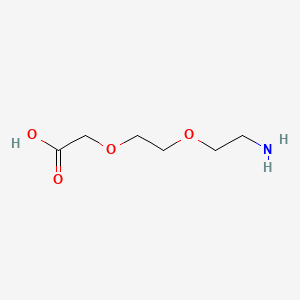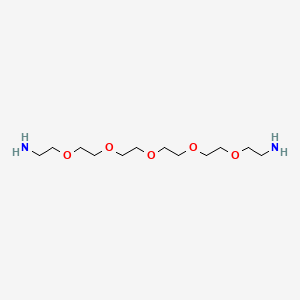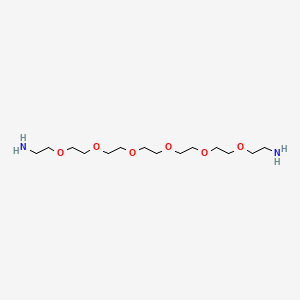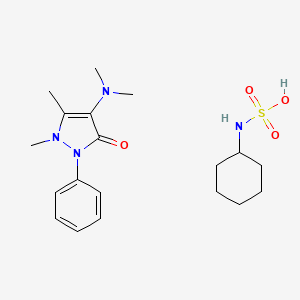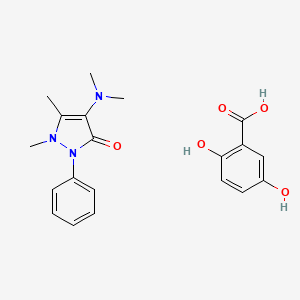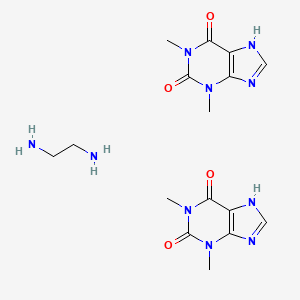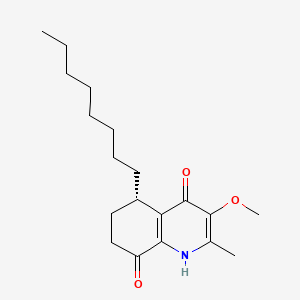
Antidesmone
描述
Antidesmone is a unique isoquinoline alkaloid that can be isolated from Antidesma membranaceum . It has been found to exhibit potent antitrypanosomal activity against Trypanasoma cruzi, the pathogenic agent of Chagas disease . It also has anti-inflammatory properties and can inhibit inflammation on stimulated macrophages, thereby preventing acute lung injury by regulating MAPK and NF-κB signaling pathways .
Synthesis Analysis
Antidesmone has been found to inhibit photosynthesis . It owns special structural features as two α,β-unsaturated carbonyl groups and a side alkyl chain that can compete with the quinones involved in the pool of plastoquinones at photosystem II (PSII) .Molecular Structure Analysis
The Antidesmone molecule contains a total of 53 bonds. There are 24 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 2 ketones (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Antidesmone has been found to inhibit photosynthesis . The chemical structure of Antidesmone, this compound has a system of two α,β-unsaturated carbonyl groups and a side alkyl chain, similarly to the quinones involved in the pool of plastoquinones at PSII .Physical And Chemical Properties Analysis
Antidesmone has a molecular weight of 319.4 and its formula is C19H29NO3 . It appears as an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its chemical name is (5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione .科学研究应用
Biosynthesis in Antidesma membranaceum
Antidesmone, a quinoline alkaloid found in several species of Antidesma and Hyeronima (Euphorbiaceae), is unique due to its unusual substitution pattern. It is synthesized from a linear C16-polyketide chain and a C2 unit derived from glycine, representing a novel class of biosynthetically derived alkaloids (Bringmann et al., 2000).
Potential in Treating Acute Lung Injury
Antidesmone has been studied for its potential in treating acute lung injury. It was found to suppress excessive inflammatory cytokine production and inhibit inflammatory cytokines in the bronchoalveolar lavage fluid and lung tissue, suggesting its effectiveness in preventing acute lung injury through the regulation of MAPK and NF-κB signaling pathways (Lu et al., 2017).
Chemotaxonomic Significance in Euphorbiaceae
Chemotaxonomic studies reveal the presence and concentration of antidesmone in various species within the Euphorbiaceae family. It has been identified in multiple species of Antidesma, as well as other genera, highlighting its significance in the chemotaxonomy of the tribe Antidesmeae (Buske et al., 2002).
Role as a Photosynthesis Inhibitor
Research indicates that antidesmone acts as an inhibitor of photosynthesis, specifically targeting the acceptor side of photosystem II. Its structure allows it to compete with quinones involved in the plastoquinone pool, suggesting its potential use as a novel class of herbicides (Sampaio et al., 2016).
Antimicrobial Properties
Antidesmone has been isolated from various plants like Melochia chamaedrys and tested for antimicrobial activities, although specific results on its effectiveness vary (Dias et al., 2007).
Antitrypanosomal Activity
This alkaloid has been evaluated for its antitrypanosomal activity, with certain compounds showing potent and selective growth inhibition against Trypanosoma cruzi, suggesting its potential as a treatment for diseases caused by trypanosomes (Cretton et al., 2014).
未来方向
Antidesmone has shown potential as a selective post-emergent herbicide probe at 300μM by reducing the biomass production of Physalis ixacarpa plants . It also behaves as a pre-emergent herbicide due to its ability to inhibit Physalis ixacarpa plant growth by about 60% . This suggests that Antidesmone could serve as a valuable tool in the development of a new class of herbicides .
属性
IUPAC Name |
(5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGGIJOUKBIPF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antidesmone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



